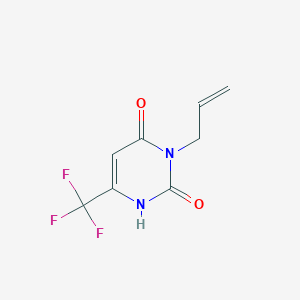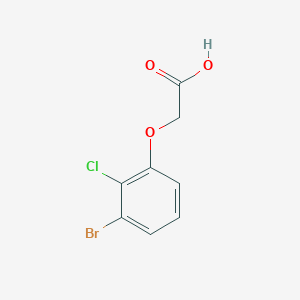
2-(3-Bromo-2-chlorophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2-chlorophenoxy)acetic acid is a chemical compound with the CAS Number: 2352634-30-9 . It has a molecular weight of 265.49 . It is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Bromo-2-chlorophenoxy)acetic acid is1S/C8H6BrClO3/c9-5-2-1-3-6 (8 (5)10)13-4-7 (11)12/h1-3H,4H2, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(3-Bromo-2-chlorophenoxy)acetic acid is a powder that is stored at room temperature . It has a molecular weight of 265.49 .Wissenschaftliche Forschungsanwendungen
Adsorption Studies for Pesticide Detection
Research has shown that certain compounds structurally related to 2-(3-Bromo-2-chlorophenoxy)acetic acid, such as 2,4,5-Trichlorophenoxy acetic acid, have been utilized in adsorption thermodynamics studies. These studies focus on the adsorption behavior of such compounds on the surface of poly-o-toluidine Zr(IV)phosphate, a nano-composite. This composite has been used in creating pesticide-sensitive membrane electrodes, highlighting its effectiveness in adsorbing pesticides from aqueous solutions, which may suggest similar applications for 2-(3-Bromo-2-chlorophenoxy)acetic acid in environmental monitoring and pesticide detection A. Khan & T. Akhtar, 2011.
Photocatalytic Degradation for Environmental Remediation
In the field of environmental remediation, photocatalytic degradation studies involving titanium dioxide have included compounds like 2,4,5-trichlorophenoxy acetic acid, which shares a functional group with 2-(3-Bromo-2-chlorophenoxy)acetic acid. These studies demonstrate the potential of photocatalytic processes to degrade organic pollutants, including herbicides, in aqueous suspensions. The effectiveness of such treatments under various conditions, including different photocatalysts, pH levels, and temperatures, points towards the feasibility of using similar methods for the degradation of 2-(3-Bromo-2-chlorophenoxy)acetic acid in water treatment processes W. Bahnemann, M. Muneer, & Munima Haque, 2007.
Advanced Oxidation Processes
Research into advanced oxidation processes for the degradation of chlorophenoxy acids, such as 2,4-dichlorophenoxy acetic acid, offers insights into the removal of similar compounds from wastewater. Studies using Fe3+/H2O2 and Fe3+/H2O2/UV processes have identified various organic intermediates, highlighting the pathways through which these compounds are broken down. This research could be applied to 2-(3-Bromo-2-chlorophenoxy)acetic acid, suggesting methods for its effective removal from environmental samples, thus mitigating potential pollution Yunfu. Sun & J. Pignatello, 1993.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-2-chlorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXYRKVZFMQFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-chlorophenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)
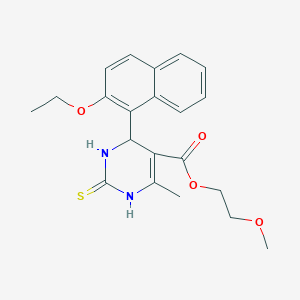
![3-(3,4-Dichlorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2751176.png)
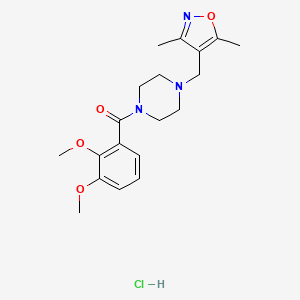
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)
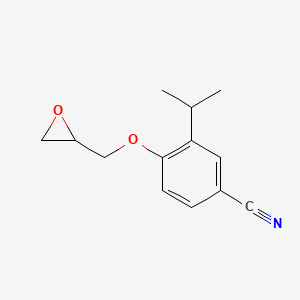
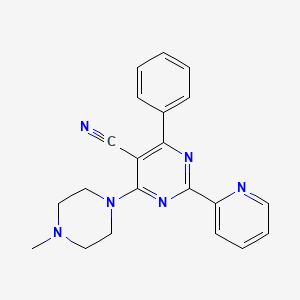
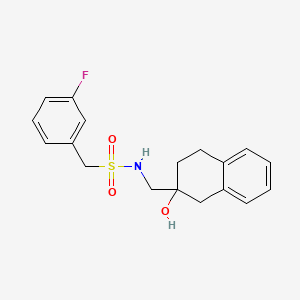
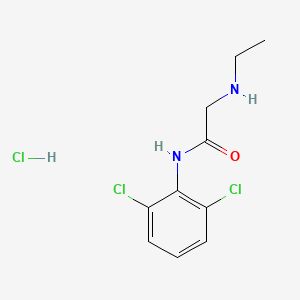
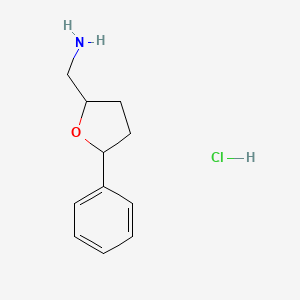
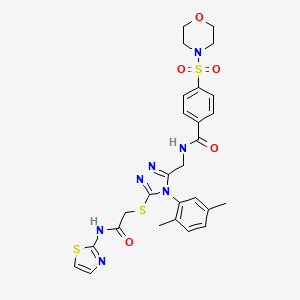
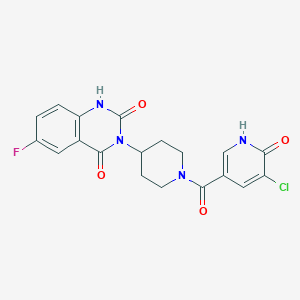
![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)
